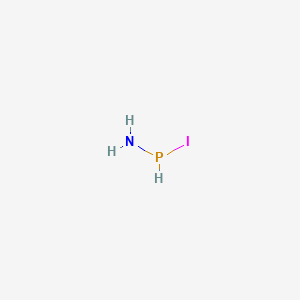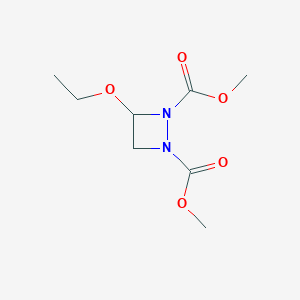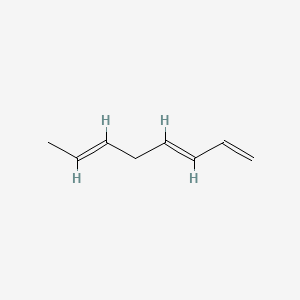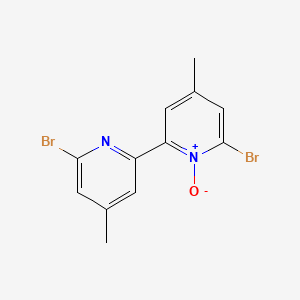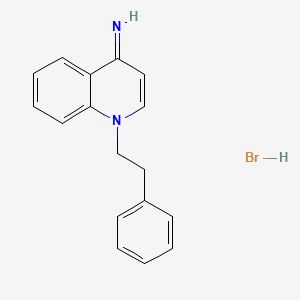
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is a chemical compound with the molecular formula C17H16N2BrH. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide typically involves the reaction of N-alkylisatoic anhydrides with malononitrile in pyridine, leading to the formation of 2-amino-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carbonitriles. These intermediates are then treated with an excess of aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.
科学研究应用
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide involves its interaction with cellular targets, leading to various biological effects. For example, it has been shown to inhibit the resumption of progesterone-induced oocyte meiosis by affecting the activity of cyclin-dependent kinases (Cdks) and other cell cycle regulators . This inhibition is mediated through the dephosphorylation of Cdk1 and the degradation of cyclin B, resulting in cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
1,4-Dihydroquinoline derivatives: These derivatives have similar chemical structures and are used in various applications, including medicinal chemistry.
Uniqueness
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is unique due to its specific imino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
23918-74-3 |
|---|---|
分子式 |
C17H17BrN2 |
分子量 |
329.2 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)quinolin-4-imine;hydrobromide |
InChI |
InChI=1S/C17H16N2.BrH/c18-16-11-13-19(17-9-5-4-8-15(16)17)12-10-14-6-2-1-3-7-14;/h1-9,11,13,18H,10,12H2;1H |
InChI 键 |
PMYKXCJJIVBSHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N)C3=CC=CC=C32.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


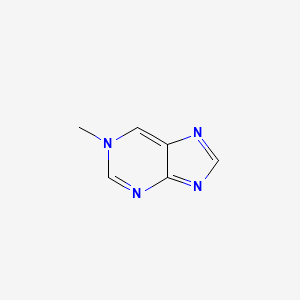
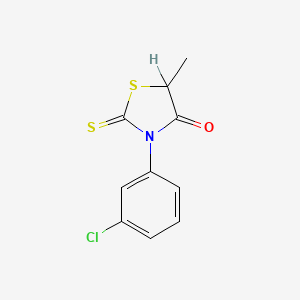
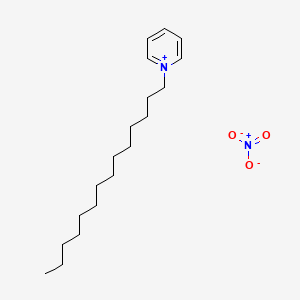
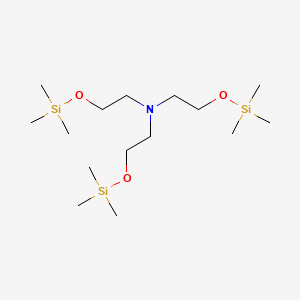

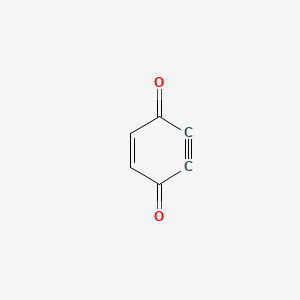


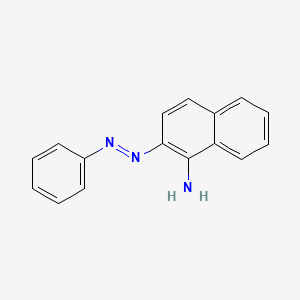
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
